17alpha-Vinylestradiol

Description

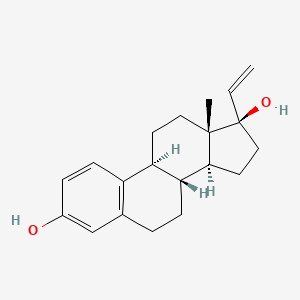

Structure

2D Structure

3D Structure

Properties

CAS No. |

7678-95-7 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethenyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,5,7,12,16-18,21-22H,1,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 |

InChI Key |

XHJMDTAEPZXEKG-SLHNCBLASA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Derivatization of 17alpha Vinylestradiol Analogs

Palladium(0)-Catalyzed Coupling Reactions in 17alpha-Vinylestradiol Synthesis

Palladium(0)-catalyzed cross-coupling reactions are a cornerstone in the synthesis of 17α-vinylestradiol derivatives, offering a versatile and efficient means to form carbon-carbon bonds. nobelprize.org These reactions typically involve the coupling of an organometallic compound with an organic halide or triflate. libretexts.org This approach has been widely used to introduce a variety of substituents at the 17α-position of the estradiol (B170435) scaffold. nih.govresearchgate.netnih.gov

Stille Coupling Methods for 17alpha-E-Vinyl Estradiol Derivatives

The Stille coupling reaction has proven to be a particularly effective method for the synthesis of 17α-E-vinyl estradiol derivatives. nih.govnih.gov This reaction involves the palladium(0)-catalyzed coupling of an organotin compound, such as 17α-E-tributylstannylvinyl estradiol, with a range of aryl or vinyl halides or triflates. nih.govnih.gov

A general procedure for the Stille coupling involves reacting (17α-20E)-21-(tri-n-butylstannyl)-19-norpregna-1,3,5(10)20-tetraene-3,17β-diol with a substituted phenyl or xylyl iodide in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene (B28343) at elevated temperatures. nih.gov The use of a 3-acetate protected estradiol derivative is also a common strategy. nih.gov This methodology has been successfully employed to prepare a series of mono- and di-substituted phenyl vinyl estradiols in yields ranging from 45-80%. nih.gov

Table 1: Examples of Stille Coupling Reactions for 17α-E-Vinyl Estradiol Derivatives

| Organotin Reagent | Coupling Partner | Catalyst | Yield | Reference |

| (17α-20E)-21-(tri-n-butylstannyl)-19-norpregna-1,3,5(10)20-tetraene-3,17β-diol | Substituted phenyl/xylyl iodides | Tetrakis(triphenylphosphine)palladium(0) | 45-80% | nih.gov |

| 17α-E-Tributylstannylvinyl estradiol-3-acetate | Substituted phenyl iodides | Tetrakis(triphenylphosphine)palladium(0) | Not specified | nih.gov |

| Tributylstannyl vinyl estradiol | Brominated rhenium tricarbonyl bipyridine complex | Not specified | 30% | nih.gov |

Suzuki Coupling Strategies for 17alpha-Vinyl Estradiol Derivatives

The Suzuki-Miyaura coupling, another powerful palladium-catalyzed reaction, has also been utilized for the synthesis of 17α-vinyl estradiol derivatives. researchgate.net This reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with a vinyl or aryl halide or triflate in the presence of a base. libretexts.orgorganic-chemistry.org

One notable application of the Suzuki coupling is the synthesis of bifunctional chelates attached to the 17α-position of estradiol. For example, a Boc-protected 5-bromopyridin-2-yl hydrazine (B178648) substrate was coupled with a vinyl group at the 17α-position of estradiol in high yields. researchgate.net Although initial strategies for certain target compounds proposed using the Suzuki coupling, in some cases, a convergent Stille coupling strategy was ultimately employed. dtic.mil The Suzuki reaction is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. nobelprize.org

Stereospecific Synthesis of E and Z Isomers of this compound Derivatives

The geometry of the vinyl group at the 17α-position, whether E (trans) or Z (cis), can significantly influence the biological activity of the estradiol derivative. capes.gov.brnih.gov Therefore, the stereospecific synthesis of these isomers is of great importance.

Research has demonstrated that both E and Z isomers of 4-substituted phenylvinyl estradiol derivatives can be synthesized and evaluated. capes.gov.brnih.gov Comparison of the corresponding Z- and E-4-substituted phenylvinyl ligands complexed with the estrogen receptor-α hormone binding domain (ERα-HBD) has revealed small but significant differences in their binding modes, which may account for the different structure-activity relationships observed between the two series. capes.gov.brnih.gov

While the specific methods for the stereoselective synthesis of E and Z isomers of 17α-vinylestradiol are not extensively detailed in the provided context, general principles of stereoselective synthesis often involve the use of specific catalysts or reaction conditions that favor the formation of one isomer over the other. google.comuou.ac.in For example, in other chemical systems, mixtures of E and Z isomers can be converted to a higher percentage of the desired E isomer by treatment with a protic or Lewis acid under anhydrous conditions. google.com

Preparation of Heteroarylvinyl and Substituted Phenylvinyl Estradiol Analogs

A key application of palladium-catalyzed coupling reactions has been the synthesis of a wide array of 17α-heteroarylvinyl and substituted phenylvinyl estradiol analogs. nih.govresearchgate.netresearchgate.netdtic.milcapes.gov.br This allows for the systematic exploration of the steric and electronic requirements of the ER ligand-binding pocket.

The Stille coupling has been a workhorse in this area, enabling the preparation of various substituted phenylvinyl estradiols. nih.gov For example, series of mono- and di-methylphenyl vinyl estradiol derivatives, as well as mono- and bis(trifluoromethyl)phenyl estradiol derivatives, have been synthesized using this method. nih.gov Additionally, benzoylbenzamide derivatives of 17α-E-vinyl estradiol have been prepared in good yields. researchgate.net

The Suzuki-Miyaura coupling has also been employed to introduce heteroaryl moieties. A notable example is the synthesis of a bifunctional chelate where a bromopyridinyl hydrazine was attached to the 17α-vinyl group of estradiol. researchgate.net The synthesis of a 17α-(rhenium tricarbonyl bipyridyl) vinyl estradiol complex further showcases the ability to incorporate complex metal-containing heteroaryl systems. nih.gov

Table 2: Examples of Prepared Heteroarylvinyl and Substituted Phenylvinyl Estradiol Analogs

| Substituent at 17α-vinyl position | Synthetic Method | Reference |

| Mono- and di-methylphenyl | Stille Coupling | nih.gov |

| Mono- and bis(trifluoromethyl)phenyl | Stille Coupling | nih.gov |

| Benzoylbenzamide | Stille Coupling | researchgate.net |

| Pyridinyl hydrazine | Suzuki-Miyaura Coupling | researchgate.net |

| Rhenium tricarbonyl bipyridyl | Stille Coupling | nih.gov |

| 4-Substituted phenyl (Z-isomers) | Not specified | capes.gov.bracs.org |

Design and Synthesis of Functionalized Probes via this compound Scaffolds

The 17α-vinylestradiol scaffold serves as a versatile platform for the design and synthesis of functionalized probes for various applications, including imaging and therapeutic studies. nih.govacs.orgnih.gov The ability to attach diverse functional groups to the vinyl moiety without significantly compromising ER binding affinity is a key advantage. nih.gov

These probes are designed to investigate the physicochemical factors that influence receptor affinity, subtype selectivity, and efficacy. nih.gov For example, the development of a 17α-estradiol-tricarbonylrhenium(I) complex, synthesized via Suzuki/Miyaura coupling followed by radiolabeling, represents a promising model for diagnostic imaging agents for breast tumors. researchgate.net This complex exhibited excellent stability and high receptor binding affinity. researchgate.net

The synthesis of fluorescent derivatives of ethinyl estradiol for probing the estrogen receptor on microarrays further highlights the utility of these scaffolds in developing tools for high-throughput screening and diagnostics. researchgate.net The general concept of designing and synthesizing functionalized probes involves creating molecules that can non-invasively image or treat specific biological targets or conditions. nih.gov The use of defined molecular scaffolds allows for the systematic and rational assembly of these functional molecules. osti.gov

Estrogen Receptor Binding and Pharmacological Activity of 17alpha Vinylestradiol Ligands

Quantitative Assessment of Estrogen Receptor Binding Affinity (RBA)

The relative binding affinity (RBA) of a ligand for an estrogen receptor is a quantitative measure of its ability to bind to the receptor in comparison to the natural ligand, 17β-estradiol. This is a critical parameter in determining the potential estrogenic or antiestrogenic activity of a compound.

Competitive binding assays are a standard method to determine the RBA of a test compound. These assays measure the concentration of a ligand required to displace a radiolabeled form of 17β-estradiol from the ERα ligand-binding domain (LBD). The parent compound, 17α-vinylestradiol, demonstrates a notable affinity for the ERα-LBD, with an RBA of 10.3% compared to 17β-estradiol (where 17β-estradiol's RBA is set to 100%). nih.gov

The introduction of various substituents on the phenylvinyl moiety of 17α-vinylestradiol can significantly alter its binding affinity. For instance, the addition of a single methyl group can either enhance or decrease the RBA. The 2-methylphenylvinyl estradiol (B170435) derivative shows an increased RBA of 14.0%, while the 3-methyl and 4-methyl derivatives exhibit lower RBAs of 6.3% and 7.3%, respectively. nih.gov Dimethyl-substituted derivatives also display a range of affinities, with the 2,5-dimethyl derivative showing a high RBA of 37.3%. nih.gov Conversely, trifluoromethyl substitutions have also been explored, with the 2-trifluoromethyl derivative showing a remarkably high RBA of 80.2%. nih.gov

| Compound | Substitution | RBA (%) for ERα-LBD |

|---|---|---|

| 17β-Estradiol | - | 100 |

| 17α-Vinylestradiol | - | 10.3 |

| 2-Methylphenylvinyl estradiol | 2-Methyl | 14.0 |

| 3-Methylphenylvinyl estradiol | 3-Methyl | 6.3 |

| 4-Methylphenylvinyl estradiol | 4-Methyl | 7.3 |

| 2,5-Dimethylphenylvinyl estradiol | 2,5-Dimethyl | 37.3 |

| 2-Trifluoromethylphenylvinyl estradiol | 2-Trifluoromethyl | 80.2 |

The discovery of a second estrogen receptor subtype, ERβ, added another layer of complexity to understanding estrogen signaling. Many 17α-vinylestradiol derivatives have been evaluated for their binding affinities to both ERα and ERβ to determine their selectivity.

Derivatives with perfluoroalkyl chains at the 17α-position have been synthesized and show interesting selectivity profiles. nih.govdrugbank.com For example, one such derivative demonstrates a significant preference for ERα, while another compound, 11c, is highly ERα selective, acting as an activator for ERα and an inhibitor for ERβ. nih.govdrugbank.com

Another class of derivatives, 17α-phenylethynyl estradiol conjugates, has also been studied. One such compound showed a slight preference for ERα with an RBA of 3.8% for ERα and 1.9% for ERβ. nih.gov These findings highlight the potential to fine-tune the selectivity of these ligands through chemical modification.

| Compound | RBA (%) for ERα | RBA (%) for ERβ | Selectivity (ERα/ERβ) |

|---|---|---|---|

| 17α-Phenylethynyl estradiol derivative | 3.8 | 1.9 | 2.0 |

Agonistic and Antagonistic Profiles of 17alpha-Vinylestradiol Derivatives

The biological activity of a 17α-vinylestradiol derivative is not solely determined by its binding affinity but also by its ability to elicit a functional response, which can be either agonistic (mimicking the natural hormone) or antagonistic (blocking the action of the natural hormone).

The relative stimulatory activity (RSA) of these compounds is often evaluated in estrogen-responsive cell lines, such as the human endometrial adenocarcinoma cell line (Ishikawa). nih.gov In these assays, the ability of a compound to induce a specific cellular response, such as the production of alkaline phosphatase, is measured and compared to that of 17β-estradiol.

The parent 17α-vinylestradiol shows an RSA of 10.1%. nih.gov Similar to the binding affinities, substitutions on the phenylvinyl ring significantly impact the stimulatory activity. The 2-methylphenylvinyl estradiol derivative, which has a higher RBA than the parent compound, also demonstrates a more potent stimulatory effect with an RSA of 31.8%. nih.gov In contrast, some dimethyl derivatives show RSA values that are about one-third to one-half of their RBA values, indicating that binding affinity does not always directly correlate with functional activity. nih.gov

| Compound | Substitution | RSA (%) in Ishikawa Cells |

|---|---|---|

| 17β-Estradiol | - | 100 |

| 17α-Vinylestradiol | - | 10.1 |

| 2-Methylphenylvinyl estradiol | 2-Methyl | 31.8 |

| 3-Methylphenylvinyl estradiol | 3-Methyl | 4.5 |

| 4-Methylphenylvinyl estradiol | 4-Methyl | 5.0 |

| 2,5-Dimethylphenylvinyl estradiol | 2,5-Dimethyl | 12.3 |

The binding of a ligand to an estrogen receptor induces a conformational change in the receptor, which is a prerequisite for its activation and subsequent regulation of gene expression. This ligand-dependent activation is a complex process involving the recruitment of co-activator or co-repressor proteins. nih.gov

Studies on 17α-perfluoroalkylated estradiols have shown that some of these compounds are potent and selective agonists of ERα, with little to no agonistic activity on ERβ. nih.govdrugbank.com Furthermore, some of these derivatives exhibit a mixed agonist/antagonist profile on ERβ, a characteristic feature of SERMs. nih.govdrugbank.com This suggests that the specific chemical structure of the ligand dictates the conformational state of the receptor, leading to differential interactions with co-regulatory proteins and, consequently, varied biological responses.

Ligand Selectivity for Estrogen Receptor Isoforms

The differential expression of ERα and ERβ in various tissues and their distinct physiological roles have driven the search for isoform-selective ligands. Such compounds are valuable tools for dissecting the specific functions of each receptor subtype and hold therapeutic promise.

As mentioned earlier, certain 17α-perfluoroalkylated estradiols display high selectivity for ERα. nih.govdrugbank.com For instance, compound 11c is a notable example of an ERα-selective ligand that functions as an agonist on ERα while acting as an antagonist on ERβ. nih.govdrugbank.com This dual activity profile is particularly interesting from a pharmacological standpoint. The development of such selective ligands allows for the targeted modulation of estrogenic pathways, potentially offering therapeutic benefits with fewer side effects. The selectivity of these compounds arises from subtle differences in the ligand-binding pockets of ERα and ERβ, which can be exploited through rational drug design. nih.gov

Structure Activity Relationship Sar Investigations of 17alpha Vinylestradiol Analogs

Influence of 17alpha-Substituent Topology and Physicochemical Properties on Receptor Interaction

The topology and physicochemical characteristics of substituents at the 17alpha-position of the estradiol (B170435) scaffold play a critical role in modulating interactions with the estrogen receptor's ligand-binding domain (LBD). Research has demonstrated that this region of the receptor can accommodate a variety of groups, with their size, shape, and electronic properties significantly influencing binding affinity.

Early investigations suggested the presence of a region within the ER-LBD that could accommodate phenylvinyl groups at the 17alpha-position. nih.gov The introduction of substituents at this position is generally well-tolerated by the ER-LBD, permitting agonist responses. researchgate.net However, the specific nature of these substituents can lead to significant differences in affinity. For instance, studies on 17alpha-derivatives of estradiol as inhibitors of steroid sulfatase revealed that hydrophobic substituents induce powerful inhibition, while hydrophilic ones are weak. nih.gov This highlights the importance of hydrophobicity in this region of the ligand.

However, a simple correlation between hydrophobicity and binding affinity is not always observed. Steric factors also play a crucial role. While a hydrophobic group at the 17alpha-position can increase inhibitory activity, excessive bulk can be detrimental. nih.gov For example, long, flexible alkyl chains like decyl and dodecyl groups can prevent the ligand from fitting properly into the enzyme's catalytic site, thereby decreasing its inhibitory capacity. nih.gov This suggests a delicate balance between hydrophobicity and steric hindrance is necessary for optimal interaction. The best compromise in an alkyl series was found with the octyl group, though judicious branching of the side chain could further improve activity. nih.gov

Stereochemical Impact of E and Z Isomers on Receptor Binding and Efficacy

The stereochemistry of the vinyl group at the 17alpha-position, specifically the E (entgegen) and Z (zusammen) configuration of the double bond, has a profound impact on how the ligand interacts with the estrogen receptor. wikipedia.org Numerous studies have consistently shown a marked preference for the Z-isomer in terms of receptor binding affinity. nih.gov

Investigations using 17alpha-E- and 17alpha-Z-halovinyl and phenylthiovinyl estradiols demonstrated a significant steric tolerance for the Z-vinyl substituent and a clear preference for the Z stereochemistry. nih.gov Further studies with 17alpha-E- and 17alpha-Z-phenylvinyl estradiols supported these findings, with the Z-isomer exhibiting a 3-4 fold greater relative binding affinity (RBA) than the E-isomer at both 4°C and 25°C. nih.gov These results have been instrumental in developing a model for the ligand-accessible space within the estrogen receptor, suggesting that Z-phenylvinyl estradiols are valuable probes for mapping the receptor's binding pocket. nih.gov

Interestingly, while the Z-isomers generally show higher affinity, there can be exceptions. In one study involving 11β-vinyl-17alpha-phenylselenovinyl estradiol, the E-isomer unexpectedly possessed a greater affinity than the Z-isomer. researchgate.net This suggests that relatively small structural changes elsewhere in the molecule can significantly alter the interactions with the receptor, highlighting the complexity of ligand-receptor binding. researchgate.net

All Z-compounds in one study were found to be full agonists in the uterotrophic assay, indicating they form estrogen-like complexes with the ERα-HBD. capes.gov.br Comparison of corresponding Z- and E-4-substituted phenylvinyl ligands complexed with the ERα-HBD revealed small but significant differences in their binding modes, which may account for the differing trends observed in the structure-activity relationships for the two series. capes.gov.br

Role of Phenyl and Heteroaryl Substitutions on the 17alpha-Vinyl Moiety in Modulating Affinity and Efficacy

The introduction of phenyl and heteroaryl rings onto the 17alpha-vinyl moiety provides a versatile platform for fine-tuning the affinity and efficacy of estradiol analogs. The position and nature of substituents on these aromatic rings can lead to significant variations in biological activity.

Studies have shown that the position of functional groups on the phenyl ring and their physicochemical properties result in interactions with specific amino acid side chains, leading to notable differences in RBA values and in vivo potency. nih.gov For instance, introducing a single methyl group onto the phenylvinyl moiety can either increase or decrease affinity depending on its position. nih.gov The 2-methylphenylvinyl estradiol demonstrated a more potent stimulatory effect than its binding affinity would suggest, while the opposite was true for the 2,4-, 2,5-, and 2,6-dimethyl derivatives. nih.gov

In a series of 17alpha-E-(4-substituted phenyl)vinyl estradiols, 4-substitution was generally found to increase receptor affinity compared to the unsubstituted analog. researchgate.net The compound with a 4-acetyl group (4-COCH3) exhibited the highest RBA value in its series. researchgate.net Conversely, a series of substituted benzoylbenzamide derivatives of 17alpha-E-vinyl estradiol showed that while all compounds were effective ligands for both ERα and ERβ, most had lower stimulatory potency compared to their binding affinity. researchgate.netojp.gov However, a meta-substituted isomer demonstrated a level of efficacy comparable to its affinity, a finding attributed to a more effective set of interactions with exposed receptor sidechains. researchgate.netojp.gov

When the phenyl ring is replaced with a heteroaryl system, the binding affinity is generally reduced compared to the parent 17alpha-E-phenylvinyl estradiol. nih.gov However, this reduced binding was found to be relatively independent of the specific heteroatom. nih.gov The most significant influence of the heteroatom was on the efficacy of the compounds. Thienyl derivatives were found to be more potent than pyridyl or pyrimidinyl analogs, suggesting a subtle interplay of interactions between the ligand and the receptor influences the biological response. nih.gov

Table 1: Relative Binding Affinity (RBA) of various 17alpha-Vinylestradiol Analogs This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Substituent | RBA (%) | Efficacy (as agonist) | Reference |

|---|---|---|---|---|

| Phenylvinyl Estradiols | Unsubstituted (E-isomer) | 10.3 | Full agonist | nih.gov |

| 2-Methylphenyl (E-isomer) | 14 | More potent than binding suggests | nih.gov | |

| 3-Methylphenyl (E-isomer) | 6.3 | - | nih.gov | |

| 4-Methylphenyl (E-isomer) | 7.3 | - | nih.gov | |

| 2,4-Dimethylphenyl (E-isomer) | 20.5 | RSA = 101.0% | nih.govresearchgate.net | |

| 2,5-Dimethylphenyl (E-isomer) | 37.3 | RSA = 12.3% | nih.govresearchgate.net | |

| Unsubstituted (Z-isomer) | 66 | Full agonist | capes.gov.bracs.org | |

| 4-Substituted Phenyl (Z-isomers) | 9-57 | Full agonists | capes.gov.bracs.org | |

| Heteroarylvinyl Estradiols | Pyridyl (E-isomers) | Reduced vs Phenyl | Less potent | nih.gov |

| Pyrimidinyl (E-isomer) | Reduced vs Phenyl | Less potent | nih.gov | |

| Thienyl (E-isomers) | Reduced vs Phenyl | More potent | nih.gov | |

| Benzoylbenzamide Derivatives | Various (E-isomers) | 0.5-10.0 | Generally low (RSA <0.2-0.5%) | researchgate.netojp.gov |

| meta-isomer (6h) | 9.5 | RSA = 5.7% | researchgate.netojp.gov |

Conformational Analysis and its Correlation with Estrogen Receptor Binding Affinity

Conformational analysis provides crucial insights into how the three-dimensional shape of this compound analogs influences their binding to the estrogen receptor. By comparing low-energy conformations with solution conformations determined by techniques like NMR, researchers can better understand the structural requirements for high-affinity binding. nih.gov

Molecular modeling studies suggest that to accommodate substituents on the phenyl ring, amino acids within the 17alpha-region of the ER ligand binding pocket must undergo differential remolding. nih.gov This can lead to conformations with higher affinity for the ligand. nih.gov Superimposition of various dimethylphenylvinyl estradiol isomers within the ligand binding pocket of ERα shows that only slight adaptations of the protein side chains or the steroidal backbone are required to accommodate these ligands. nih.gov

A direct relationship between calculated binding energies and observed relative binding affinities has been suggested. researchgate.net Docking studies with crystal structures of the ER have helped to rationalize the observed affinities and efficacies. For example, the higher affinity and efficacy of a particular meta-substituted benzoylbenzamide derivative were attributed to an effective set of interactions with exposed receptor sidechains that were not observed with the ortho- and para-isomers. researchgate.netojp.gov In this model, the terminal ring of the ligand is exposed to the solvent space, which could explain the small variation in RBA values across a series of diverse structures. researchgate.netojp.gov

Molecular Interactions and Mechanistic Insights of 17alpha Vinylestradiol at Estrogen Receptors

Ligand-Induced Conformational Changes in Estrogen Receptor Alpha Ligand Binding Domain (ERα-LBD)

The binding of 17alpha-Vinylestradiol to the ligand binding domain (LBD) of ERα induces significant conformational changes essential for receptor activation. The LBD is a dynamic region that adapts its structure to accommodate various ligands. The introduction of the vinyl group at the 17α-position of estradiol (B170435) necessitates a remodeling of the amino acids within the 17α-region of the ER ligand binding pocket. nih.gov This process can result in conformations that exhibit high affinity for the ligand. nih.gov

Upon ligand binding, the ERα LBD undergoes a transition from an inactive to an active conformation. nih.gov This structural rearrangement is crucial for the subsequent recruitment of coactivator proteins, which are necessary for initiating gene transcription. nih.govthermofisher.com Studies have shown that different ligands can induce distinct ER conformations, highlighting the plasticity of the LBD. researchgate.net For instance, derivatives of this compound have been shown to induce full agonist responses, indicating that they promote an active ER conformation rather than an antagonist one. nih.gov

Fluorescence-based biosensors have been developed to visualize these conformational transitions in real-time. These tools can detect the changes in the ERα LBD upon ligand engagement, providing a visual confirmation of the ligand-induced conformational shifts. bmbreports.org The binding of a ligand like this compound triggers a conformational change that facilitates the dimerization of the receptor, a key step in its activation pathway. thermofisher.combmbreports.org

Specific Interactions with Key Estrogen Receptor Residues and Structural Elements (e.g., Helix-12)

The stability and activity of the ERα-LBD are governed by a network of interactions between the ligand and specific amino acid residues. A critical structural element in this process is Helix-12 (H12), which acts as a molecular switch, determining the receptor's agonist or antagonist state. frontiersin.org Upon agonist binding, H12 folds over the ligand-binding pocket, creating a surface for coactivator binding. nih.govfrontiersin.org

Key residues such as Glu353, Arg394, and His524 are pivotal for receptor function. frontiersin.org His524, in particular, plays a crucial role in maintaining the biologically active agonist conformation by forming a hydrogen bond network that stabilizes the ligand in the binding pocket. nih.gov This network helps to correctly position H12 for interaction with coactivator proteins. nih.gov

Studies on derivatives of this compound have revealed that the terminal phenyl ring of the ligand is often situated near three methionine residues and one phenylalanine residue within the ligand binding pocket. nih.gov The introduction of substituents on this phenyl ring can necessitate slight adaptations in the side chains of these amino acids to accommodate the ligand. nih.gov The nature and position of these substituents can significantly influence the ligand's affinity and efficacy by altering these critical interactions. researchgate.net For instance, certain mutations near or within H12 can convert an antagonist into an agonist by repositioning the F domain and altering the conformational landscape of the receptor. embopress.org

Allosteric Modulation and Induced Fit Mechanisms of Receptor Activation by this compound

The binding of this compound to ERα is a classic example of an induced-fit mechanism, where the initial binding of the ligand induces a conformational change in the receptor, leading to a more stable and functionally active complex. This concept is a cornerstone of allosteric regulation, where binding at one site on a protein influences activity at another site. wikipedia.org In the context of ERα, the ligand binding pocket is the allosteric site, and the binding of this compound allosterically modulates the conformation of the coactivator binding groove.

Furthermore, the concept of allosteric modulation extends beyond the ligand itself. The DNA sequence of the estrogen response element (ERE) to which the ER binds can also allosterically modulate the receptor's conformation. nih.gov Different ERE sequences can induce specific changes in the ER's structure, which in turn influences the recruitment of specific coactivator proteins and leads to differential gene expression. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for elucidating the intricate details of ligand-receptor interactions at an atomic level. These methods allow researchers to visualize and analyze the dynamic behavior of the this compound-ERα complex over time.

Molecular modeling studies have been used to evaluate the conformations of this compound derivatives and to dock them into the ERα ligand binding pocket. nih.gov These studies often allow both the ligand and the protein residues within the binding cavity to remain flexible, providing a more realistic representation of the binding event. nih.gov Such simulations can help to predict binding affinities and correlate them with experimentally determined values. nih.gov

MD simulations provide further insights into the conformational dynamics of the ERα LBD upon ligand binding. nih.gov These simulations can reveal the sequence of events that lead to the transition from an inactive to an active receptor state. nih.gov For example, simulations have elucidated the pivotal role of His524 in maintaining the active conformation by stabilizing a crucial hydrogen-bonding network. nih.gov By simulating the behavior of the receptor with different ligands or with mutations, researchers can understand how these changes affect the flexibility and positioning of key structural elements like Helix-12. frontiersin.org

Interactions of 17alpha Vinylestradiol with Non Estrogen Receptor Systems

While primarily studied for its interactions with estrogen receptors, 17alpha-Vinylestradiol also exhibits significant modulatory effects on other protein targets within the nervous system, independent of its estrogenic activity. The most well-documented of these non-canonical interactions is its potentiation of certain neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

Advanced Methodological Approaches in 17alpha Vinylestradiol Research

In Vitro Assay Development and Optimization for Ligand-Receptor Interactions

The biological activity of 17α-vinylestradiol and its derivatives is primarily assessed through a series of optimized in vitro assays designed to quantify their interaction with estrogen receptors (ERs) and subsequent cellular responses. These assays are crucial for determining the potential of these compounds as receptor probes or therapeutic agents.

A cornerstone of the evaluation process is the competitive binding assay. This method is used to determine the Relative Binding Affinity (RBA) of a test compound for the estrogen receptor, typically the alpha subtype (ERα). In these assays, a radiolabeled form of estradiol (B170435), such as [3H]estradiol, is incubated with the recombinant human ER ligand-binding domain (LBD). ulisboa.pt The test compound is added in increasing concentrations to compete with the radiolabeled estradiol for binding to the receptor. By measuring the displacement of the radiolabeled ligand, the RBA of the test compound can be calculated relative to estradiol itself (which is set at 100%). For instance, a series of benzoylbenzamide derivatives of 17α-E-vinyl estradiol were shown to be effective ligands for both ERα and ERβ, with RBA values ranging from 0.5% to 10.0% of estradiol. nih.govojp.gov Similarly, various 17α,Z-(4-substituted-phenyl)vinyl estradiol derivatives showed significant RBAs, ranging from 9% to 57%. acs.orgcapes.gov.br

Beyond simple binding, it is important to determine whether the ligand-receptor interaction leads to a biological response. For this, cell-based functional assays are employed to measure the estrogenic (agonist) potency of the compounds. A common method is the alkaline phosphatase induction assay, which is performed in an estrogen-responsive human endometrial adenocarcinoma cell line (Ishikawa). nih.gov The level of alkaline phosphatase induction serves as a measure of the compound's Relative Stimulatory Activity (RSA). nih.gov This allows researchers to compare the relationship between binding affinity (RBA) and efficacy (RSA). nih.gov For example, while many benzoylbenzamide derivatives of 17α-E-vinyl estradiol showed low agonist potency (RSA <0.2–0.5%) compared to their binding affinity, one meta-substituted isomer demonstrated an RSA of 5.7%, which was comparable to its RBA of 9.5%. nih.govojp.gov In another study, the 2,4- and 2,5-dimethyl derivatives of 17α-(dimethylphenyl)vinyl estradiol exhibited high RBA (20.5% and 37.3%) and notable RSA values (101.0% and 12.3%, respectively). nih.gov

Another functional assay utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that co-express the human ERα and a reporter gene, such as a yeast-optimized green fluorescent protein (yEGFP). nih.gov When an agonist binds to the ERα, it triggers the transcription of the reporter gene, leading to fluorescence that can be quantified. This system demonstrated the much weaker potency of 17α-estradiol compared to its 17β stereoisomer. nih.gov

These in vitro tools, from competitive binding assays to cell-based functional screens, are essential for the initial characterization and optimization of 17α-vinylestradiol derivatives, providing critical data on their affinity and efficacy at the molecular and cellular levels.

Table 1: In Vitro Biological Activity of Selected 17α-Vinylestradiol Derivatives

| Compound | Substitution at 17α-position | Relative Binding Affinity (RBA, %)a | Relative Stimulatory Activity (RSA, %)b | Source |

|---|---|---|---|---|

| Unsubstituted Phenylvinyl Estradiol | Phenyl | 10.3 | N/A | nih.gov |

| 2-Methylphenylvinyl Estradiol | 2-Methylphenyl | 14.0 | N/A | nih.gov |

| 2,4-Dimethylphenylvinyl Estradiol | 2,4-Dimethylphenyl | 20.5 | 101.0 | nih.gov |

| 2,5-Dimethylphenylvinyl Estradiol | 2,5-Dimethylphenyl | 37.3 | 12.3 | nih.gov |

| (17α,20Z)-(p-methoxyphenyl)vinyl estradiol | p-Methoxyphenyl | 20 | N/A | acs.org |

| (17α,20Z)-(o-α,α,α-trifluoromethylphenyl)vinyl estradiol | o-Trifluoromethylphenyl | 23 | N/A | acs.org |

| (17α,20Z)-(o-hydroxymethylphenyl)vinyl estradiol | o-Hydroxymethylphenyl | 140 | N/A | acs.org |

| Benzoylbenzamide Derivative (meta-isomer 6h) | meta-Benzoylbenzamide | 9.5 | 5.7 | nih.gov |

a Relative Binding Affinity (RBA) for ERα, with Estradiol = 100%.

b Relative Stimulatory Activity (RSA) measured by alkaline phosphatase induction in Ishikawa cells, with Estradiol = 100%.

N/A: Data not available in the cited source.

Spectroscopic and Spectrometric Techniques for Structural and Conformational Elucidation

The precise three-dimensional structure and conformational dynamics of 17α-vinylestradiol derivatives are critical determinants of their binding affinity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for elucidating these features in solution, providing insights that static crystal structures cannot.

Researchers utilize a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques to fully characterize these molecules. acs.org Following synthesis, compounds are routinely characterized by 1D ¹H and ¹³C NMR to confirm their chemical structure. nih.govdtic.mil However, understanding the spatial arrangement of the bulky 17α-substituent requires more advanced methods.

2D NMR experiments, such as COSY, HSQC, and particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to make complete assignments of the proton (¹H) and carbon (¹³C) spectra. acs.orgnih.gov NOESY experiments are especially powerful as they detect through-space interactions between protons that are close to each other, allowing for the determination of the molecule's preferred conformation in solution. acs.org For example, detailed NOESY analysis was used to establish the solution conformations of several (17α,20Z)-(X-phenyl)vinyl estradiol derivatives. acs.org

These studies revealed that the conformation of the 17α-substituent can significantly influence receptor binding. It was discovered that derivatives with similar solution conformations, such as (17α,20Z)-(p-methoxyphenyl)vinyl estradiol and (17α,20Z)-(o-α,α,α-trifluoromethylphenyl)vinyl estradiol, also had similar RBAs (20 and 23, respectively). acs.org In contrast, a derivative with a different conformational equilibrium, (17α,20Z)-(o-hydroxymethylphenyl)vinyl estradiol, exhibited a markedly higher RBA of 140. acs.org This suggests that the specific orientation of the phenylvinyl group, dictated by its conformational preferences, plays a key role in its interaction with key amino acid residues in the ligand binding domain, such as those in helix-12. acs.org

The experimental NMR data is often complemented by computational methods. For instance, a statistical approach that evaluates contributing conformers based on predicted ¹³C chemical shifts, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, has shown a strong correlation with the experimental NOE data. acs.org This synergy between advanced spectroscopic techniques and theoretical calculations provides a robust framework for understanding the structure-activity relationships of 17α-vinylestradiol derivatives.

Application of Computational Chemistry and Molecular Simulations in Ligand Design and Interaction Analysis

Computational chemistry and molecular simulations are indispensable tools in the study of 17α-vinylestradiol, enabling researchers to visualize and analyze ligand-receptor interactions at the atomic level. These methods complement experimental data, providing a rationale for observed binding affinities and guiding the design of new, more potent, or selective ligands.

Molecular docking is a widely used technique to predict the preferred binding mode of a ligand within the receptor's binding pocket. nih.gov In the case of 17α-vinylestradiol derivatives, docking studies have been performed using crystal structures of the estrogen receptor, such as the ERα ligand binding domain (e.g., PDB code 2YAT). nih.govojp.gov These simulations help to explain how different substitution patterns on the vinylestradiol scaffold affect binding. For example, docking studies of benzoylbenzamide derivatives suggested that a meta-substituted isomer achieved higher affinity and efficacy due to a more effective set of interactions with exposed receptor sidechains, an orientation not observed with the ortho- and para-isomers. nih.gov

These computational models have provided significant insights. Molecular modeling suggested, and crystallographic studies later confirmed, that the introduction of a phenylvinyl group at the 17α-position can induce the formation of a new pocket on the alpha face of the ERα ligand binding pocket. nih.gov This highlights the receptor's ability to remodel itself to accommodate these ligands. Furthermore, docking models have indicated that for some derivatives, the terminal ring of the 17α-substituent is exposed to the solvent space, which could explain why a wide range of structural features on this ring leads to only small variations in RBA. nih.gov

Simulations are also used to correlate structural features with biological activity. Researchers have worked to correlate measured RBA and RSA values with calculated binding energies, considering the total energy of the ligand-protein complex as well as the individual ligand and protein energy components. nih.gov By analyzing the interactions between the aromatic moieties of the 17α-vinyl group and specific amino acids in the receptor—such as isoleucine 373 in ERβ or methionine 421 in ERα—researchers can hypothesize how modifications might lead to selectivity between receptor subtypes. dtic.mil This predictive power makes computational chemistry a crucial component in the rational design of novel 17α-vinylestradiol-based compounds. dtic.mil

Development of Radiolabeled Probes for Receptor Mapping and Binding Studies

A significant area of research focuses on developing radiolabeled versions of 17α-vinylestradiol derivatives to serve as probes for non-invasive imaging of estrogen receptor (ER) distribution in the body. These probes are primarily designed for use with nuclear medicine techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which can visualize and quantify ER-positive tissues, such as breast tumors. mdpi.comnih.gov

The 17α-position of estradiol is an attractive site for attaching a radionuclide because modifications at this position can be well-tolerated, allowing the molecule to retain high binding affinity for the ER. ulisboa.ptresearchgate.net The goal is to create a probe that is stable in vivo and whose attachment of the radioisotope does not interfere with receptor binding. ulisboa.pt

Several different radionuclides have been incorporated into 17α-vinylestradiol structures:

Radioiodine: Derivatives such as (17α,20E/Z)-iodovinyl estradiol, labeled with isotopes like Iodine-123 or Iodine-125, have been developed. ulisboa.pt Attaching radioiodine as an iodovinyl substituent at the 17α position has been shown to cause minimal interference with the ER binding site and results in good in vivo stability. ulisboa.pt

Technetium-99m (99mTc): As a generator-produced radionuclide with ideal physical properties for SPECT imaging, 99mTc is a highly desirable label. nih.gov Research has focused on developing estradiol derivatives conjugated to chelating groups capable of binding organometallic tricarbonyl-Tc(I) complexes. researchgate.net This work has led to the synthesis of bifunctional chelates attached to the 17α-vinyl group of estradiol, which can be successfully labeled with 99mTc. researchgate.net

Rhenium (Re): Rhenium complexes, which are chemical analogs of technetium, are often used as non-radioactive models to develop and test these new probes. A 17α-estradiol-tricarbonylrhenium(I) complex, for example, exhibited excellent stability and high receptor binding affinity, making it a promising model for the analogous 99mTc imaging agents. researchgate.net

Fluorine-18 (¹⁸F): ¹⁸F is the preferred radioisotope for PET imaging due to its optimal decay characteristics. mdpi.commdpi.com While much work has focused on 16α-[¹⁸F]fluoroestradiol (FES), the only FDA-approved ER imaging agent, efforts are underway to develop new ¹⁸F-labeled probes with improved properties, such as faster clearance from non-target tissues like the liver. mdpi.com This includes conjugating ¹⁸F-labeled prosthetic groups to the 17α-ethynyl group of estradiol (a close precursor to vinyl estradiol) using click chemistry. mdpi.com

The development of these radiolabeled probes is a key step toward improving the diagnosis and management of ER-positive cancers, offering a non-invasive method to assess receptor status throughout the body. mdpi.comnih.gov

Q & A

Q. What analytical methods are most effective for detecting 17alpha-Vinylestradiol in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity for trace-level quantification. Sample preparation typically involves solid-phase extraction (SPE) to isolate the compound from complex matrices like water or sediment. Matrix effects should be minimized using isotope-labeled internal standards (e.g., deuterated analogs) to ensure accuracy .

Q. What are the primary synthetic pathways for this compound?

Methodological Answer: The synthesis often begins with estrone or estradiol as a precursor. A key step involves introducing the vinyl group at the 17α position via Grignard reactions or palladium-catalyzed cross-coupling. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with UV detection. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like 17β-isomers .

Q. What are the environmental half-lives of this compound in aquatic systems?

Methodological Answer: Half-life determination involves controlled photodegradation and microbial degradation studies. For photolysis, simulated sunlight exposure in quartz reactors is paired with LC-MS analysis to track degradation kinetics. Sediment-water partitioning coefficients (e.g., log Kd) should be measured to assess persistence in different compartments. Reported half-lives range from 10–30 days in surface waters but vary with pH and organic carbon content .

Advanced Research Questions

Q. How can experimental designs be optimized to assess the endocrine-disrupting effects of this compound in non-target species?

Methodological Answer: Use a tiered approach:

- In vitro assays : ERα/β binding affinity tests with recombinant receptors.

- In vivo models : Zebrafish (Danio rerio) or Xenopus laevis for developmental toxicity studies, focusing on vitellogenin induction or gonadal histopathology.

- Transcriptomic analysis : RNA sequencing to identify dysregulated pathways (e.g., steroidogenesis). Controls must include solvent-only groups and positive controls (e.g., 17β-estradiol). Statistical power analysis is critical to determine sample size .

Q. What strategies resolve contradictions in reported estrogenic potency values of this compound across studies?

Methodological Answer: Discrepancies often arise from variations in assay systems (e.g., yeast vs. mammalian cells) or normalization methods. Standardize potency reporting using:

Q. What novel methodologies improve the quantification of this compound metabolites in complex biological matrices?

Methodological Answer: Advanced techniques include:

- Ion mobility spectrometry (IMS) coupled with LC-MS/MS to separate isobaric metabolites.

- Enzymatic hydrolysis : β-glucuronidase treatment to quantify conjugated metabolites.

- Non-targeted screening : High-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) to identify unknown transformation products. Method validation should follow FDA/EMA guidelines for precision, accuracy, and matrix effects .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on the bioaccumulation potential of this compound?

Methodological Answer: Reconcile discrepancies by:

- Comparative lipid normalization : Express concentrations relative to lipid content in tissues.

- Field vs. lab studies : Field data may reflect co-exposure to other contaminants, necessitating mixture toxicity models.

- Kinetic modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue-specific accumulation .

Q. What statistical approaches are recommended for low-dose effects observed in chronic exposure studies?

Methodological Answer: Apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL thresholds to improve sensitivity. Bayesian hierarchical models can account for non-monotonic dose responses. Sensitivity analysis must evaluate the impact of outliers and censored data (e.g., values below detection limits) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in ecotoxicological studies of this compound?

Methodological Answer: Follow the ARRIVE guidelines for experimental reporting:

- Detailed metadata : Water quality parameters (pH, temperature), solvent concentrations, and animal husbandry conditions.

- Open data practices : Share raw data and analysis scripts via repositories like Zenodo or Figshare.

- Cross-lab validation : Collaborative inter-laboratory studies to verify key findings .

Q. What ethical frameworks apply to studies involving this compound exposure in wildlife?

Methodological Answer: Adhere to institutional animal care guidelines (e.g., IACUC) for humane endpoints and sample size justification. For field studies, obtain permits under wildlife protection laws (e.g., CITES). Include a risk-benefit analysis in research proposals to justify environmental disturbance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.